molecular formula C20H34O4P B1582677 Lead bis(4-cyclohexylbutyrate) CAS No. 62637-99-4

Lead bis(4-cyclohexylbutyrate)

Cat. No.: B1582677
CAS No.: 62637-99-4
M. Wt: 546 g/mol
InChI Key: CCJZHCZMNGUOCA-UHFFFAOYSA-L
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Description

Lead bis(4-cyclohexylbutyrate) is an organic lead compound with the molecular formula C20H36O4Pb.

Mechanism of Action

Target of Action

The primary targets of Lead bis(4-cyclohexylbutyrate) are currently unknown. This compound is used for pharmaceutical testing

Biochemical Pathways

The biochemical pathways affected by Lead bis(4-cyclohexylbutyrate) Given the complexity of biological systems and the potential for lead compounds to interact with various molecules, it is likely that multiple pathways could be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lead bis(4-cyclohexylbutyrate) Lead compounds are generally known to be absorbed into the body, distributed to various tissues, metabolized, and excreted

Result of Action

The molecular and cellular effects of Lead bis(4-cyclohexylbutyrate) As a lead compound, it may have various effects depending on its specific targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead bis(4-cyclohexylbutyrate) can be synthesized through the reaction of lead(II) oxide with 4-cyclohexylbutyric acid. The reaction typically occurs in an organic solvent under reflux conditions. The lead(II) oxide reacts with the carboxylic acid groups of 4-cyclohexylbutyric acid to form the desired lead bis(4-cyclohexylbutyrate) compound.

Industrial Production Methods: In industrial settings, the production of lead bis(4-cyclohexylbutyrate) involves large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lead bis(4-cyclohexylbutyrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.

    Reduction: It can be reduced to lead metal in the presence of strong reducing agents.

    Substitution: The lead atom in the compound can be substituted with other metal atoms through transmetalation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Metal salts like zinc chloride or copper sulfate can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Lead oxides and cyclohexylbutyric acid derivatives.

    Reduction: Lead metal and cyclohexylbutyric acid.

    Substitution: New metal bis(4-cyclohexylbutyrate) compounds.

Scientific Research Applications

Lead bis(4-cyclohexylbutyrate) has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other lead-based compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

    Industry: It is utilized in the production of specialized coatings, plastics, and other materials that require lead-based additives.

Comparison with Similar Compounds

    Lead acetate: Another lead-based compound used in various industrial applications.

    Lead stearate: Commonly used as a stabilizer in plastics.

    Lead naphthenate: Used in coatings and as a drying agent in paints.

Uniqueness: Lead bis(4-cyclohexylbutyrate) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexylbutyrate groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

4-cyclohexylbutanoate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJZHCZMNGUOCA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, lead(2+) salt (2:1)
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DSSTOX Substance ID

DTXSID2069600
Record name Cyclohexanebutanoic acid, lead(2+) salt
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Molecular Weight

546 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS] Off-white powder; Insoluble in water; [Strem MSDS]
Record name Lead(II) cyclohexanebutyrate
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CAS No.

62637-99-4
Record name Cyclohexanebutanoic acid, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, lead(2+) salt (2:1)
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Record name Cyclohexanebutanoic acid, lead(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead bis(4-cyclohexylbutyrate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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